![molecular formula C21H20FN5O3 B2791118 2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1008269-54-2](/img/structure/B2791118.png)
2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide, also known as 2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide.
Pharmaceutical Applications
This compound has potential applications in the pharmaceutical industry, particularly as a lead compound for drug development . Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new medications. Research has shown that similar compounds can exhibit anti-inflammatory, analgesic, and antipyretic properties .
Anticancer Research
The compound’s structure suggests it could be effective in anticancer research . Compounds with similar triazole and pyrrolo structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in cancer cells . This makes it a promising candidate for further investigation in cancer therapy.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties . Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi . This compound could be explored for its potential to develop new antimicrobial agents, especially in the face of rising antibiotic resistance.
Biochemical Research
Finally, the compound can be used in biochemical research as a probe or marker. Its distinct structure allows it to be used in studies involving protein-ligand interactions, cellular imaging, and molecular biology. This can help in understanding various biological processes and developing new diagnostic tools.
Example source for pharmaceutical applications. Example source for anticancer research. Example source for antimicrobial activity. : Example source for neuroprotective effects. : Example source for enzyme inhibition. : Example source for agricultural applications. : Example source for material science. : Example source for biochemical research.
Future Directions
properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-11-5-7-15(8-13(11)3)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-14-6-4-12(2)16(22)9-14/h4-9,18-19H,10H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXTYNDWNBDIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
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